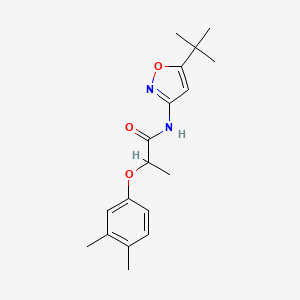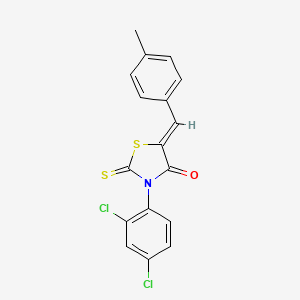
N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)propanamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic sensor that is involved in regulating cellular energy homeostasis, making A-769662 a promising therapeutic target for metabolic diseases such as diabetes and obesity.
作用機序
N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)propanamide activates AMPK by binding to the γ subunit of the enzyme. This leads to conformational changes in the enzyme that increase its activity. AMPK activation leads to several downstream effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. It also inhibits lipogenesis and gluconeogenesis, which helps to reduce blood glucose levels.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)propanamide has several biochemical and physiological effects that make it a promising therapeutic target for metabolic diseases. It improves glucose uptake, insulin sensitivity, and fatty acid oxidation in skeletal muscle cells, liver cells, and adipocytes. It also inhibits lipogenesis and gluconeogenesis, which helps to reduce blood glucose levels. In animal studies, N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)propanamide has been shown to reduce blood glucose levels and improve glucose tolerance in diabetic mice. It also improves insulin sensitivity and reduces body weight in obese mice.
実験室実験の利点と制限
N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)propanamide has several advantages for lab experiments. It is a small molecule activator of AMPK, which makes it easy to use and administer. It has also been extensively studied in vitro and in vivo, which makes it a reliable tool for metabolic research. However, N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)propanamide has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)propanamide. One direction is to investigate its potential therapeutic effects on other metabolic diseases, such as non-alcoholic fatty liver disease and metabolic syndrome. Another direction is to develop more potent and selective AMPK activators that have better pharmacokinetic properties. Finally, it would be interesting to investigate the long-term effects of N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)propanamide on metabolic health and lifespan in animal models.
合成法
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)propanamide involves several steps, starting with the reaction of tert-butyl acrylate with hydroxylamine to form 5-tert-butyl-3-isoxazolylamine. This intermediate is then reacted with 3,4-dimethylphenol and propanoyl chloride to form N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)propanamide. The yield of the final product is around 20%.
科学的研究の応用
N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)propanamide has been extensively studied in vitro and in vivo for its potential therapeutic effects on metabolic diseases. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, liver cells, and adipocytes. It also promotes fatty acid oxidation and inhibits lipogenesis in liver cells. In animal studies, N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)propanamide has been shown to reduce blood glucose levels and improve glucose tolerance in diabetic mice. It also improves insulin sensitivity and reduces body weight in obese mice.
特性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(3,4-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-11-7-8-14(9-12(11)2)22-13(3)17(21)19-16-10-15(23-20-16)18(4,5)6/h7-10,13H,1-6H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCHTSAKUWIYAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2=NOC(=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(3,4-dimethylphenoxy)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-2-[5-(2-isopropoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5157302.png)

![N-(4-butylphenyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}acetamide](/img/structure/B5157321.png)
![4-{[benzyl(2-phenylethyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5157327.png)
![ethyl 4-[3-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5157334.png)
![5-(2-nitrophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B5157337.png)


![cyclohexyl 2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5157361.png)
![3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5157370.png)
![8-[4-(benzyloxy)phenyl]-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5157378.png)
![N-(4-methoxyphenyl)-2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5157381.png)
![methyl 2-[(4-isobutoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5157389.png)
![3-({4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}methyl)phenol trifluoroacetate (salt)](/img/structure/B5157411.png)